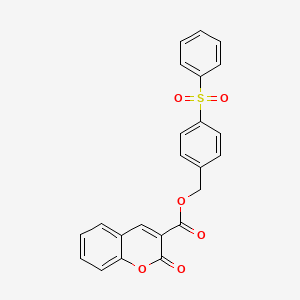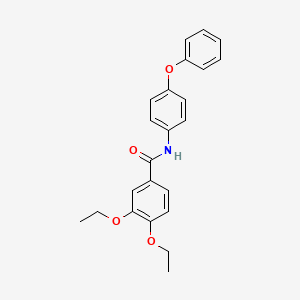![molecular formula C21H24N2O3 B3539237 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B3539237.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)acetyl]piperazine
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)acetyl]piperazine, also known as MDMA, is a synthetic psychoactive drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)acetyl]piperazine has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Recent clinical trials have shown promising results, with this compound-assisted psychotherapy leading to significant improvements in PTSD symptoms. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)acetyl]piperazine primarily acts on the serotonin system, increasing the release of serotonin and inhibiting its reuptake. This leads to increased feelings of empathy, social connection, and euphoria. This compound also affects other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. This compound can also cause neurotoxicity, particularly in the serotonin system, which can lead to long-term cognitive impairments.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)acetyl]piperazine has several advantages for lab experiments, including its well-established synthesis method and its ability to reliably produce euphoric and empathogenic effects. However, this compound also has several limitations, including its potential for neurotoxicity and the difficulty of controlling dosage and purity.
Orientations Futures
Future research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)acetyl]piperazine should focus on further exploring its therapeutic potential, particularly in the treatment of PTSD and other mental health disorders. Research should also focus on developing safer and more effective methods of this compound administration, as well as identifying potential biomarkers for this compound-induced neurotoxicity. Additionally, research should explore the potential use of this compound in combination with other therapies, such as cognitive-behavioral therapy.
In conclusion, this compound is a synthetic psychoactive drug that has gained popularity as a recreational drug, but has also been studied for its potential therapeutic applications. This compound primarily acts on the serotonin system, leading to increased feelings of empathy, social connection, and euphoria. While this compound has several advantages for lab experiments, it also has several limitations, including its potential for neurotoxicity and the difficulty of controlling dosage and purity. Future research should focus on further exploring its therapeutic potential and developing safer and more effective methods of administration.
Propriétés
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-2-4-17(5-3-16)13-21(24)23-10-8-22(9-11-23)14-18-6-7-19-20(12-18)26-15-25-19/h2-7,12H,8-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEIMCYKUJPKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-4-methyl-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3539182.png)

![methyl 4-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]benzoate](/img/structure/B3539199.png)
![2-chloro-N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B3539203.png)
![N-(4-chlorophenyl)-2-[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3539204.png)
![4-({2-chloro-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3539211.png)
![N-[({3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B3539224.png)
![2-ethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B3539230.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3539251.png)
![2-methyl-N-[({4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3539257.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3539266.png)
